2-(Hydroxymethyl)nicotinamide

Übersicht

Beschreibung

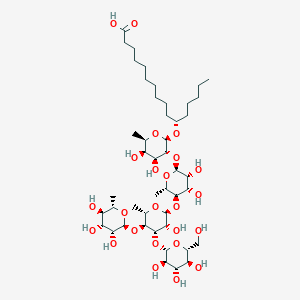

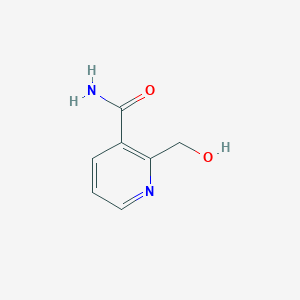

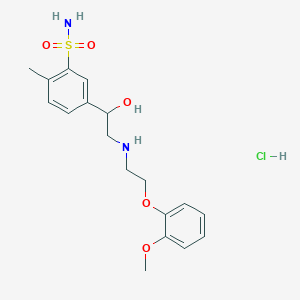

2-(Hydroxymethyl)nicotinamide, also known as N-(Hydroxymethyl)nicotinamide, is a pyridinecarboxamide . It is functionally related to nicotinamide . The molecular formula of 2-(Hydroxymethyl)nicotinamide is C7H8N2O2 .

Synthesis Analysis

N-(Hydroxymethyl)nicotinamide can be synthesized by treating nicotinamide with an excess of formaldehyde in the presence of potassium carbonate . Additionally, newly designed nicotinamide derivatives have been synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) .Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)nicotinamide has been investigated computationally . The electronic properties of synthesized compounds are examined using HOMO/LUMO contour plot and MEP maps .Chemical Reactions Analysis

Nicotinamidases are metabolic enzymes that hydrolyze nicotinamide to nicotinic acid . These enzymes are widely distributed across biology, with examples found encoded in the genomes of Mycobacteria, Archaea, Eubacteria, Protozoa, yeast, and invertebrates .Physical And Chemical Properties Analysis

The physicochemical properties of 2-(Hydroxymethyl)nicotinamide have been reported using vibrational spectroscopic signatures (IR and Raman spectra) and quantum chemical calculations . The frontier molecular orbital (FMO) analysis suggested more reactivity and less stability of NIC–OXA salt in comparison to NIC–CA cocrystal and NIC .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antibiofilm Properties

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Microbiology .

Summary of the Application

“2-(Hydroxymethyl)nicotinamide” and its derivatives have been synthesized and investigated for their antibacterial and antibiofilm properties . These compounds have been tested against various bacteria, including Gram-positive and Gram-negative strains .

Methods of Application or Experimental Procedures

The compounds were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). They were then investigated computationally at the B3LYP/6–31 + G(d,p) level . The antibacterial and antibiofilm properties were investigated experimentally .

Summary of Results or Outcomes

The compound ND4 was found to be the best inhibitor candidate against Enterococcus faecalis .

Cosmeceutical Applications in Functional Skincare Products

Specific Scientific Field

This application falls under the field of Cosmetic Science and Dermatology .

Summary of the Application

Niacinamide, also known as “2-(Hydroxymethyl)nicotinamide”, is a key functional ingredient in diverse skincare products and cosmetics . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells .

Methods of Application or Experimental Procedures

Niacinamide is incorporated into skincare products and cosmetics. It influences human DNA repair and cellular stress responses through diversified biochemical mechanisms .

Summary of Results or Outcomes

Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It may be considered to partially prevent and/or reverse several biophysical changes associated with skin aging .

Diabetes Prevention

Specific Scientific Field

This application falls under the field of Endocrinology and Metabolic Science .

Methods of Application or Experimental Procedures

Niacinamide is administered orally in clinical trials. The dosage and duration of treatment vary depending on the specific study design .

Hair and Scalp Health

Specific Scientific Field

This application falls under the field of Dermatology and Trichology .

Summary of the Application

Niacinamide has been found to have several beneficial effects on hair and scalp health. It has anti-dandruff, anti-itching, and hair growth-promoting properties . It also helps in preventing gray hair, increasing hair elasticity, and treating acne, fine lines as well as age spots .

Methods of Application or Experimental Procedures

Niacinamide is incorporated into various hair care products like shampoos, conditioners, and serums. It is applied topically to the scalp and hair .

Summary of Results or Outcomes

Regular use of products containing niacinamide can lead to improvements in scalp health and hair quality .

Treatment of Oily Skin

Specific Scientific Field

This application falls under the field of Dermatology and Cosmetic Science .

Summary of the Application

Niacinamide has been found to be more efficacious in oily skin types than in non-oily skin . It is used in various skincare products to manage oily skin and associated conditions .

Methods of Application or Experimental Procedures

Niacinamide is incorporated into skincare products at concentrations ranging from 2% to 4% . These products are applied topically to the skin .

Summary of Results or Outcomes

Regular use of products containing niacinamide can lead to improvements in skin health, particularly in individuals with oily skin .

Use in Dermal Fillers and Cutaneous Bio-stimulants

Summary of the Application

There is potential for novel applications of niacinamide in dermal fillers and cutaneous bio-stimulants . These applications aim to optimize cutaneous appearance .

Methods of Application or Experimental Procedures

Niacinamide is incorporated into dermal fillers and cutaneous bio-stimulants. The specific methods of application vary depending on the product and the desired outcome .

Summary of Results or Outcomes

While research is ongoing, initial results suggest that niacinamide may play an important role in functional skincare and cutaneous appearance optimization .

Safety And Hazards

Zukünftige Richtungen

Advancing age and many disease states are associated with declines in nicotinamide adenine dinucleotide (NAD+) levels . Boosting NAD+ abundance with precursor compounds, such as nicotinamide riboside or nicotinamide mononucleotide, has profound effects on physiological function . Therefore, future research may focus on the potential efficacy of NAD±boosting compounds for improving physiological function and extending human health span .

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(11)5-2-1-3-9-6(5)4-10/h1-3,10H,4H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWLOJKBYVAMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)nicotinamide | |

CAS RN |

115012-11-8 | |

| Record name | 2-(hydroxymethyl)pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)

![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)